molecular formula C16H14O2 B3236646 m-Phenylbenzyl acrylate CAS No. 1373162-83-4

m-Phenylbenzyl acrylate

Cat. No.: B3236646
CAS No.: 1373162-83-4
M. Wt: 238.28 g/mol
InChI Key: QSZIMZZZMGTENC-UHFFFAOYSA-N
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Description

m-Phenylbenzyl acrylate is a monofunctional acrylate monomer valued in materials science for its combination of a high refractive index and low polymerization shrinkage . Its structure contributes to properties including good flexibility and adhesion . This monomer is primarily investigated for formulating advanced UV-curable coatings, inks, and optical materials where a high refractive index is critical for performance . Furthermore, its utility as a reactive diluent is notable; it can effectively reduce the viscosity of high-performance formulations, such as those containing fluorene-based acrylates, without significantly compromising the final cured product's refractive index or other key properties . Researchers also utilize this and related acrylic monomers in the synthesis of block copolymers via techniques like RAFT polymerization for applications in polymerization-induced self-assembly (PISA) . Research Applications: Optical Materials: Used in developing high-refractive-index compositions for potential use in prism sheets, hard coats, and other optical elements . Coatings & Inks: Imparts high gloss, low shrinkage, and good adhesion in UV-curable systems . Polymer Science: Serves as a building block for acrylic diblock copolymers and studies on self-assembly . NOTE: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenylphenyl)methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-16(17)18-12-13-7-6-10-15(11-13)14-8-4-3-5-9-14/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZIMZZZMGTENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of M Phenylbenzyl Acrylate

Esterification Pathways for m-Phenylbenzyl Acrylate (B77674) Synthesis

The final step in producing m-phenylbenzyl acrylate is the formation of the ester bond between m-phenylbenzyl alcohol and an acrylic acid source. This is most commonly achieved through direct esterification or by reaction with a more reactive acrylic acid derivative.

Direct esterification, also known as Fischer esterification, involves the reaction of m-phenylbenzyl alcohol with acrylic acid. This is an equilibrium-limited reversible reaction that requires a catalyst and the removal of water to drive the reaction toward the product side. researchgate.net

A general process for producing phenyl acrylates involves subjecting acrylic acid and a compound with a hydroxyl group to a dehydration reaction in the presence of an acid catalyst. google.com A method for a similar compound, phenoxy benzyl (B1604629) acrylate, utilizes the reaction of 3-phenoxybenzyl alcohol and acrylic acid under nitrogen protection. google.com In this type of synthesis, an organic acid, such as p-toluenesulfonic acid or methanesulfonic acid, is used as a catalyst. google.comgoogle.com The reaction is typically carried out in a solvent like cyclohexane, which forms an azeotrope with the water produced during the reaction. google.com This allows for the continuous removal of water via a Dean-Stark apparatus, shifting the equilibrium towards the formation of the ester. googleapis.com

To prevent the polymerization of acrylic acid and the resulting acrylate ester, which is a significant side reaction, polymerization inhibitors and reducing agents are added to the reaction mixture. google.comgoogle.com The reaction is often run at the reflux temperature of the solvent, for instance, 80-85°C for cyclohexane, for a duration of 6 to 10 hours or until water is no longer generated. google.com

An important alternative to direct acid-catalyzed esterification is the use of more reactive acrylic acid derivatives, such as acryloyl chloride. This method is particularly useful for acylating phenolic and alcoholic compounds. nih.gov The reaction involves dissolving the precursor alcohol, in this case, m-phenylbenzyl alcohol, in a suitable solvent like tetrahydrofuran (B95107) (THF). A base, typically a tertiary amine like triethylamine (B128534) (TEA), is added to act as a proton scavenger, neutralizing the HCl that is formed as a byproduct. nih.gov This pathway is often highly efficient, with some reported syntheses achieving near 100% conversion to the acrylated molecule. nih.gov

Research into novel catalytic systems for acrylate formation is ongoing. While not specific to this compound, broader developments include nickel- and palladium-based homogeneous catalysts for the conversion of CO2 and ethylene (B1197577) into acrylate derivatives. bohrium.com Other advanced methods involve the nickel-catalyzed 1,2-dicarbofunctionalization of benzyl acrylate, demonstrating the versatility of transition metal catalysis in modifying acrylate structures. researchgate.net

互动式数据表

Catalytic Systems for Acrylate Esterification

Catalyst TypeSpecific CatalystReaction TypeKey FeaturesSource
Acid Catalyst (Homogeneous)Sulfuric Acid (H₂SO₄)Dehydration/EsterificationStrong acid, effective but can cause side reactions if concentration is not controlled. researchgate.netgoogle.comgoogleapis.com researchgate.netgoogle.com
Acid Catalyst (Homogeneous)p-Toluenesulfonic Acid (p-TsOH)Dehydration/EsterificationSolid organic acid, easier to handle than sulfuric acid. google.comgoogle.com google.comgoogle.com
Base (Stoichiometric)Triethylamine (TEA)Acylation with Acryloyl ChlorideActs as an HCl scavenger, driving the reaction to completion. nih.gov nih.gov
Heterogeneous CatalystZirconia supported Tungstophosphoric AcidDehydration/EsterificationSolid acid catalyst, allowing for easier separation from the reaction mixture. researchgate.net researchgate.net

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions, particularly polymerization. Key parameters that are manipulated include reaction temperature, reactant molar ratio, catalyst concentration, and the choice of solvent.

For direct dehydration reactions, the temperature must be at least 110°C, and preferably above 125°C, to achieve efficient synthesis. google.com Using a solvent with a boiling point in this range that is also immiscible with water, such as toluene (B28343) or xylene, is advantageous. google.com The molar ratio of the reactants significantly impacts the equilibrium. In the synthesis of phenoxy benzyl acrylate, a molar ratio of acrylic acid to the alcohol of 1.05–1.5:1 is employed to push the reaction forward. google.com The amount of catalyst is also critical; studies on the esterification of acrylic acid with ethanol (B145695) show that increasing catalyst loading from 1% to 3% enhances the conversion rate. researchgate.net

互动式数据表

Optimization Parameters for Acrylate Synthesis

ParameterCondition/RangeEffectSource
Temperature> 110°C (preferably 125-150°C)Higher temperature increases reaction rate and overcomes activation energy for dehydration. google.com google.com
Reactant Molar Ratio (Acid:Alcohol)1.05:1 to 1.5:1Using an excess of one reactant (typically the less expensive one) shifts the equilibrium to favor product formation. researchgate.netgoogle.com researchgate.netgoogle.com
Catalyst Concentration1-3 vol% (for H₂SO₄)Higher catalyst concentration generally increases the reaction rate, but can also lead to more side products. researchgate.net researchgate.net
SolventToluene, Xylene, CyclohexaneAzeotropic removal of water is essential for driving the reaction to completion. google.comgoogle.com google.comgoogle.com
InhibitorMEHQ, Cupric ChloridePrevents radical polymerization of the acrylate monomer and acrylic acid. google.com google.com

Precursor Synthesis and Derivatization

The availability and purity of the starting materials, particularly m-phenylbenzyl alcohol, are foundational to the successful synthesis of the final acrylate product.

The synthesis of phenylbenzyl alcohol isomers often involves multi-step chemical transformations. A relevant example is the production of 2-methyl-3-phenylbenzyl alcohol, which shares a core structural motif. google.com This process can be adapted for m-phenylbenzyl alcohol. One route starts with a di-substituted toluene, such as 2,6-dichlorotoluene, which first undergoes a Grignard reaction with magnesium powder in a solvent like THF to form a Grignard reagent. google.com This intermediate is then coupled with a phenyl-containing compound. google.com Subsequently, the formyl group (-CHO) is introduced, for example by reacting with dimethylformamide, to create the corresponding benzaldehyde. google.com The final step is the reduction of the aldehyde to an alcohol, which can be achieved using a reducing agent like potassium borohydride. google.com

The core biphenyl (B1667301) structure of the precursor is a key feature, and its synthesis relies on modern cross-coupling reactions. nih.gov Since biphenyl itself is a neutral molecule, functionalization is required to introduce reactive handles. nih.gov The most powerful and widely used methods for creating the carbon-carbon bond between the two phenyl rings are palladium-catalyzed cross-coupling reactions. nih.govrsc.org

Key methods include:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. It is highly versatile and tolerant of a wide range of functional groups. nih.govrsc.org

Negishi Cross-Coupling: This involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. nih.govrsc.org

Friedel-Crafts Reaction: This classic electrophilic aromatic substitution can also be used, where one benzene (B151609) ring is acylated or alkylated onto another, although it can be prone to isomerism and rearrangement issues. nih.gov

These methodologies allow for the precise construction of substituted biphenyl scaffolds, which can then be further modified to produce the necessary intermediates, like m-phenylbenzyl alcohol, for acrylate synthesis. nih.gov

Based on a thorough review of publicly available scientific literature, there is insufficient specific research data on the chemical compound This compound to generate a detailed and scientifically accurate article that adheres to the requested outline.

Therefore, the following sections of the requested article cannot be populated with accurate and specific findings for this particular compound:

Polymerization Chemistry of m-Phenylbenzyl Acrylate3.1. Free Radical Polymerization of m-Phenylbenzyl Acrylate3.1.1. Initiation Mechanisms and Initiator Selection 3.1.2. Propagation and Termination Kinetics in Homopolymerization 3.1.3. Impact of Reaction Conditions on Polymerization Efficiency3.2. Controlled Radical Polymerization Techniques for m-Phenylbenzyl Acrylate3.2.1. Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization 3.2.2. Atom Transfer Radical Polymerization (ATRP) Approaches

Without specific experimental data from peer-reviewed sources, any attempt to create the requested content would rely on speculation and extrapolation from other compounds, which would violate the core instruction for scientific accuracy focused solely on m-Phenylbenzyl acrylate (B77674).

Controlled Radical Polymerization Techniques for m-Phenylbenzyl Acrylate

Polymerization-Induced Self-Assembly (PISA) for this compound-Based Systems

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the in-situ formation of block copolymer nano-objects at high concentrations. rsc.orgnih.govnih.gov This method typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer that forms an insoluble block. As the second block grows, it becomes solvophobic, driving the self-assembly of the amphiphilic block copolymer into various morphologies, such as spheres, worms, or vesicles. nih.govnih.gov

The majority of PISA formulations are based on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled/"living" radical polymerization that allows for the synthesis of well-defined polymers. rsc.orgnih.gov

Copolymerization Studies of this compound

The incorporation of m-PBA into copolymers can significantly alter the properties of the resulting materials. Understanding its copolymerization behavior is crucial for designing polymers with tailored characteristics.

Reactivity Ratios in Copolymerization Systems

The reactivity ratios, r1 and r2, are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.edufiveable.me These ratios determine the distribution of monomer units along the copolymer chain, influencing whether the resulting copolymer has a random, alternating, or blocky structure. fiveable.mewikipedia.org The Mayo-Lewis equation is a fundamental tool used to relate the monomer feed composition to the instantaneous copolymer composition using these reactivity ratios. wikipedia.org

Currently, there is a lack of published data on the experimentally determined reactivity ratios for the copolymerization of this compound with common comonomers such as styrene (B11656) or methyl methacrylate (B99206). The determination of these values through rigorous experimental methods, as recommended by IUPAC, is essential for predicting and controlling the microstructure of m-PBA-containing copolymers. chemrxiv.org

Statistical and Block Copolymer Synthesis

The synthesis of both statistical and block copolymers offers pathways to a wide range of material properties. mdpi.comharth-research-group.org Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a polymer chain with a random distribution of monomer units. mdpi.com In contrast, block copolymers consist of long sequences, or blocks, of one monomer followed by blocks of another. mdpi.comcmu.edu

While general methods for synthesizing acrylate-based statistical and block copolymers are well-established, such as free radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT, specific protocols and detailed characterization for the synthesis of this compound-based statistical and block copolymers are not extensively documented in the available literature. The synthesis of well-defined block copolymers containing m-PBA would likely involve sequential monomer addition using a controlled polymerization technique. mdpi.com

Impact of Comonomers on Polymer Architecture and Properties

The choice of comonomer can have a profound impact on the final architecture and properties of a polymer. mdpi.commdpi.comresearchgate.net Comonomers can influence properties such as glass transition temperature, mechanical strength, and thermal stability. mdpi.comresearchgate.netnih.gov For instance, copolymerizing a high glass transition temperature monomer with a low glass transition temperature monomer can produce a material with intermediate properties.

Specific studies detailing the influence of various comonomers on the architecture and properties of poly(this compound) are not currently available. Research in this area would be valuable for understanding how to tailor the properties of m-PBA-based materials for specific applications. For example, copolymerization with flexible comonomers could enhance the impact resistance of the resulting polymer, while copolymerization with hydrophilic comonomers could modify its surface properties. researchgate.net

Photopolymerization and Curing Mechanisms

Photopolymerization, or UV curing, is a process where light is used to initiate a rapid polymerization reaction, transforming a liquid monomer or oligomer formulation into a solid polymer network. wordpress.com This technology is widely used in coatings, adhesives, and 3D printing. nih.govmdpi.com

Photoinitiator Systems for this compound

The key to photopolymerization is the photoinitiator, a compound that absorbs light and generates reactive species (free radicals or cations) that initiate the polymerization of, in this case, acrylate monomers. spectraphotopolymers.comgoogle.com Photoinitiators are broadly classified as Type I (unimolecular cleavage) and Type II (bimolecular hydrogen abstraction). wordpress.com The selection of a suitable photoinitiator depends on the spectral output of the light source and the specific monomer system. nih.govnih.gov

There is a lack of specific research identifying and optimizing photoinitiator systems for the photopolymerization of this compound. General photoinitiators for acrylate systems, such as those based on acetophenone, phosphine (B1218219) oxide, or benzophenone (B1666685) derivatives, would likely be effective. spectraphotopolymers.comgoogle.comnih.gov However, the efficiency of these initiators with m-PBA, the kinetics of the photopolymerization, and the properties of the resulting cured material would need to be experimentally determined. Studies have shown that the choice of photoinitiator can significantly affect the rate of polymerization and the final conversion of the monomer. nih.gov Furthermore, photoinitiator-free systems, which rely on the monomer itself to absorb UV energy and initiate polymerization, have been explored for some acrylate systems, but their applicability to m-PBA is unknown. researchgate.net

Oxygen Inhibition Effects in Photocurable Formulations

For monofunctional acrylates, such as this compound, the impact of oxygen inhibition can be more significant compared to multifunctional acrylates. The polymerization of monofunctional monomers results in a less tightly cross-linked and more open polymer network, which facilitates the diffusion of oxygen into the bulk of the formulation, thereby exacerbating the inhibitory effects.

Studies on the photopolymerization of benzyl (B1604629) acrylate have demonstrated a significant difference in polymerization kinetics when conducted in an inert nitrogen atmosphere versus in the presence of air. In a nitrogen-purged environment, the polymerization proceeds rapidly upon UV irradiation. Conversely, when exposed to air, a distinct induction period is observed, during which the dissolved oxygen is consumed by the generated free radicals. Following this inhibition period, the polymerization proceeds, but often at a slower rate and may not reach the same final conversion as in an inert atmosphere.

The general mechanism for oxygen inhibition in acrylate polymerization can be summarized as follows:

Initiation: A photoinitiator absorbs UV light and generates initial free radicals (R•).

Propagation (in the absence of O₂): The free radical reacts with an acrylate monomer (M) to form a propagating radical (P•), which then adds to subsequent monomer units to grow the polymer chain. P• + M → PM•

Inhibition (in the presence of O₂): The propagating radical reacts with molecular oxygen to form a peroxy radical (POO•). P• + O₂ → POO•

Termination: The reaction is terminated by the combination of two radicals.

The formation of the stable peroxy radical effectively scavenges the propagating radicals, thus halting the polymerization chain reaction until the majority of the dissolved oxygen is consumed.

Several strategies have been developed to counteract the effects of oxygen inhibition in photocurable formulations:

Inert Atmosphere: Curing the formulation under an inert gas, such as nitrogen or argon, is a highly effective method to eliminate oxygen from the system.

High Initiator Concentration: Using a higher concentration of photoinitiator can generate a larger initial burst of free radicals, which helps to consume the dissolved oxygen more rapidly and overcome the inhibition period.

Amine Synergists: The addition of tertiary amines can reduce oxygen inhibition. Amines can react with peroxy radicals to regenerate active free radicals, thereby allowing the polymerization to proceed.

Thiol-based Systems: The inclusion of thiols in the formulation can significantly reduce oxygen inhibition through a chain transfer mechanism where the thiol donates a hydrogen atom to the peroxy radical, generating a thiyl radical that can continue the polymerization chain.

Based on the behavior of other aromatic acrylates, it is anticipated that photocurable formulations containing this compound would exhibit the following characteristics related to oxygen inhibition:

A noticeable induction period during photopolymerization in the presence of air.

A lower rate of polymerization and reduced final monomer conversion when cured in air compared to an inert atmosphere.

The surface of the cured polymer may remain tacky or uncured due to the high concentration of oxygen at the air-interface.

To illustrate the expected differences in polymerization kinetics, the following data table, based on typical findings for aromatic acrylates, compares the key parameters of photopolymerization in air versus a nitrogen atmosphere.

ParameterCuring in AirCuring in Nitrogen
Induction Period Present and significantNegligible to absent
Maximum Polymerization Rate LowerHigher
Final Monomer Conversion ReducedHigher
Surface Cure Often incomplete (tacky)Complete and tack-free

The following table presents hypothetical, yet representative, kinetic data for the photopolymerization of an aromatic acrylate formulation, illustrating the impact of the curing atmosphere.

Curing AtmosphereInduction Period (s)Max. Polymerization Rate (%/s)Final Conversion (%)
Air 15875
Nitrogen 22595

Advanced Spectroscopic and Structural Elucidation of M Phenylbenzyl Acrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of m-phenylbenzyl acrylate (B77674) and for monitoring its polymerization. iupac.org High-resolution 1D and 2D NMR techniques offer unambiguous assignment of proton and carbon signals, confirming the molecule's connectivity and stereochemistry. iupac.orgemich.edu

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of m-phenylbenzyl acrylate exhibit characteristic signals corresponding to its distinct chemical environments: the acrylate vinyl group, the benzyl (B1604629) moiety, and the two phenyl rings.

Monomer Analysis: In the ¹H NMR spectrum, the three protons of the acrylate vinyl group typically appear as a set of doublet of doublets in the range of 5.8 to 6.5 ppm. The benzylic protons (Ar-CH₂-O) are expected to produce a singlet at approximately 5.2 ppm. The aromatic protons of the two phenyl rings will resonate in the 7.0-7.6 ppm region, showing complex splitting patterns due to their coupling.

The ¹³C NMR spectrum provides complementary information. The ester carbonyl carbon (C=O) is readily identified by its characteristic downfield shift, typically appearing between 165 and 167 ppm. libretexts.org The sp²-hybridized carbons of the vinyl group are found at approximately 128 ppm (-CH=) and 132 ppm (CH₂=). libretexts.org The benzylic carbon resonates around 66 ppm, while the aromatic carbons produce a series of signals between 127 and 140 ppm.

Polymer Analysis: Upon polymerization to poly(this compound), significant changes are observed in the NMR spectra.

In the ¹H NMR spectrum, the sharp signals of the vinyl protons (5.8-6.5 ppm) disappear completely. researchgate.netresearchgate.net

New, broad signals corresponding to the polymer backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons appear in the aliphatic region, typically between 1.5 and 2.8 ppm. researchgate.net

The signals for the benzylic and aromatic protons remain, although they often become broader due to the reduced molecular motion in the polymer chain. emich.edu

Similarly, in the ¹³C NMR spectrum, the vinyl carbon signals vanish, and new peaks for the aliphatic backbone carbons emerge around 35-45 ppm.

Predicted NMR Chemical Shifts for this compound

Atom Type Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinyl=CH₂5.8 - 6.2 (dd)~132
Vinyl=CH-6.2 - 6.5 (dd)~128
Ester Carbonyl-C(O)O--~166
Benzyl-O-CH₂-Ar~5.2 (s)~66
AromaticAr-H7.0 - 7.6 (m)127 - 140

Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments are essential for the definitive structural confirmation of this compound by mapping the connectivity between atoms. iupac.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. iupac.org For this compound, a COSY spectrum would show cross-peaks between the three vinyl protons, confirming their geminal and vicinal coupling relationships. It would also show correlations between coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.comyoutube.com An HSQC spectrum would definitively link each proton signal (e.g., the benzylic CH₂ protons) to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular fragments. emerypharma.com Key correlations for confirming the structure of this compound would include:

A cross-peak between the benzylic protons (-CH₂-) and the ester carbonyl carbon (C=O).

Correlations from the vinyl protons to the ester carbonyl carbon.

Correlations between protons on one aromatic ring and carbons on the other, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. iupac.orgresearchgate.net For this compound, NOESY can provide insights into the molecule's preferred conformation by showing through-space correlations, for instance, between the benzylic protons and protons on the adjacent aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the key functional groups present in both the monomer and the polymer. nih.govsemanticscholar.org

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the ester and aromatic functionalities. researchgate.netspectroscopyonline.com

Carbonyl Group (C=O): A very strong and sharp absorption band for the ester carbonyl stretch is expected in the IR spectrum, typically around 1720-1735 cm⁻¹. spectroscopyonline.comresearchgate.net This band is also observable, though often weaker, in the Raman spectrum. mdpi.com

Acrylate Group (C=C and C-H): The C=C double bond of the acrylate moiety gives rise to a stretching vibration around 1635 cm⁻¹. This peak is often more intense in the Raman spectrum than in the IR spectrum due to the bond's polarizability. nih.gov The associated vinyl C-H stretching vibrations appear above 3000 cm⁻¹.

Ester C-O Linkage: The asymmetric and symmetric C-O-C stretching vibrations of the ester group produce strong, characteristic bands in the fingerprint region of the IR spectrum, typically between 1150 and 1280 cm⁻¹. spectroscopyonline.com

Aromatic Rings: The spectra exhibit multiple bands corresponding to the phenyl groups. Aromatic C-H stretching vibrations are seen as a group of weaker bands just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the rings.

Upon polymerization, the most notable change is the disappearance of the bands associated with the vinyl group (e.g., the C=C stretch at ~1635 cm⁻¹), providing a clear marker for monitoring the reaction's progress. horiba.com

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O StretchEster1720 - 1735 (Strong)1720 - 1735 (Medium)
C=C StretchAcrylate Vinyl~1635 (Medium)~1635 (Strong)
C=C StretchAromatic1450 - 1600 (Multiple, Medium)1450 - 1600 (Multiple, Strong)
C-O-C StretchEster1150 - 1280 (Strong)1150 - 1280 (Weak)
C-H StretchAromatic3030 - 3100 (Medium)3030 - 3100 (Strong)
C-H StretchVinyl3010 - 3090 (Medium)3010 - 3090 (Medium)

Conformational Studies via Spectroscopic Signatures

Vibrational spectroscopy can also offer insights into the conformational isomers (rotamers) of this compound. Rotation around the single bonds, such as the C(O)-O and O-CH₂ bonds, can lead to different stable spatial arrangements. These different conformers may exhibit subtle differences in their vibrational frequencies due to changes in coupling and local environment. Such effects would be most apparent in the complex fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹), where slight shifts or the splitting of absorption bands could indicate the presence of multiple conformers in equilibrium. However, specific conformational studies on this compound are not widely reported.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The presence of multiple chromophores—the biphenyl system and the conjugated acrylate group—governs its interaction with ultraviolet and visible light.

The UV-Vis absorption spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic rings and the conjugated ester system. The biphenyl moiety is a known chromophore, and its absorption is likely to be a dominant feature.

Given the presence of the extended π-system of the biphenyl group, this compound and its derivatives are potential candidates for fluorescent materials. nih.govresearchgate.net Upon excitation at an appropriate wavelength (corresponding to an absorption maximum), the molecule may relax by emitting a photon, resulting in fluorescence. Studies on similar biphenyl-based acrylates have demonstrated fluorescence properties, suggesting that this compound would likely exhibit similar behavior. nih.govresearchgate.net The specific emission wavelength and quantum yield would depend on the molecular structure, rigidity, and solvent environment.

Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of acrylate polymers are crucial for understanding their photophysical behavior. In the case of polymers derived from phenoxybenzyl acrylate, the aromatic moieties and acrylate groups dictate the electronic transitions.

For a related polymer, poly((4-diphenylamino)benzyl acrylate) (PDAA), which shares structural similarities, the absorption spectrum is influenced by its constituent parts. The absorption bands of such polymers are often a composite of the transitions within the aromatic side chains and the acrylate backbone. For instance, studies on PDAA-based composites show that absorption profiles can extend from the UV to the near-infrared region, influenced by the formation of charge-transfer (CT) complexes between the polymer and other components. mdpi.comnih.gov The absorption spectrum of one such composite film displayed distinct peaks, with some attributed to sensitizer (B1316253) molecules like perylene (B46583) bisimide (PBI) and a broad band from 420 to 680 nm assigned to interactions between the PDAA polymer and PBI. mdpi.comnih.gov

In other conjugated polymers containing different structural units, the UV-Vis absorption maximum (λ_max) can be observed at specific wavelengths, which may shift when the polymer is in a solid thin-film state compared to a dilute solution. researchgate.net For example, a donor-acceptor conjugated polymer in a chloroform (B151607) solution showed a λ_max at 392 nm, which experienced a 28 nm bathochromic (red) shift in its thin-film form, indicating intermolecular chain interactions in the solid state. researchgate.net This shift is a common phenomenon in polymer films.

The optical band gap (Eg), a key parameter for semiconductor applications, can be calculated from the absorption edge of the UV-Vis spectrum. For some conjugated polymers, this value has been found to be around 2.27 eV. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Related Polymers

Polymer SystemMediumAbsorption Max (λmax)Optical Band Gap (Eg)Reference
Donor-Acceptor Conjugated Polymer P1Dilute CHCl3 Solution392 nm- researchgate.net
Donor-Acceptor Conjugated Polymer P1Thin Film420 nm2.27 eV researchgate.net

Fluorescence Properties and Solvent Effects

The fluorescence of polymers and their constituent monomers is highly sensitive to the molecular environment, including the polarity of the solvent. Studies on novel biphenyl-based acrylates and methacrylates have shown that the fluorescence emission wavelength is red-shifted (moves to longer wavelengths) as the polarity of the solvent increases. researchgate.netnih.gov This phenomenon, known as solvatochromism, is indicative of a more polar excited state compared to the ground state.

The fluorescence properties of various benzodihydropyranones have also been shown to vary significantly with substituents and solvents. rsc.org For instance, the fluorescence quantum yield (φf) of 6-methoxy-BDP increases with solvent polarity, while its fluorescence wavenumber decreases linearly. rsc.org This behavior is often linked to intramolecular charge transfer in the excited state. rsc.org

Similarly, the fluorescence characteristics of aflatoxins, which are complex organic molecules, are markedly affected by the solvent type. analchemres.org Protic solvents (those capable of donating protons) can sometimes quench fluorescence, leading to lower intensities compared to aprotic solvents. analchemres.org The emission wavelength and intensity are tools to probe the interactions between the fluorescent molecule (fluorophore) and its solvent shell. researchgate.net

Key Findings on Solvent Effects:

Red Shift: An increase in solvent polarity typically causes a red shift in the emission wavelength for biphenyl-based acrylates. researchgate.netnih.gov

Quantum Yield: The efficiency of fluorescence, or quantum yield, can either increase or decrease with solvent polarity depending on the specific molecular structure and excited-state processes. rsc.org

Concentration Effects: The fluorescence intensity of these compounds often increases with concentration up to a certain point, after which it may decrease due to aggregation-caused quenching. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When a molecule like m-phenoxybenzyl acrylate (C₁₆H₁₄O₃, Molecular Weight: 254.28 g/mol ) is analyzed, it first forms a molecular ion (M⁺) upon electron ionization. chemguide.co.ukbldpharm.com This molecular ion is often energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uk

The fragmentation pattern is a unique fingerprint of the molecule. For esters and aromatic compounds, characteristic cleavages occur.

Alpha-Cleavage: This is a primary fragmentation mode for esters and ketones, involving the breaking of a bond adjacent to the carbonyl group. miamioh.edu

Aromatic Fragmentation: Aromatic rings are relatively stable, and a common fragment is the tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is formed via rearrangement. youtube.com Another common fragment is the phenyl cation (C₆H₅⁺) at m/z 77. miamioh.eduyoutube.com

For a related compound, β-phenoxyethyl acrylate (C₁₁H₁₂O₃, MW: 192.21), the mass spectrum shows characteristic peaks that help identify its structure. nist.gov For m-phenoxybenzyl acrylate, one would expect to see fragments corresponding to the phenoxybenzyl group and the acrylate moiety. The most stable fragments will produce the most intense peaks in the spectrum. chemguide.co.uk

Table 2: Predicted and Known Fragments in Mass Spectrometry

Fragment IonStructure/OriginExpected m/zSignificance
[M]+•Molecular Ion of m-Phenoxybenzyl Acrylate254Confirms molecular weight
[C₇H₇O]+Phenoxymethyl cation (from cleavage)107Indicates phenoxy-CH₂- structure
[C₆H₅O]+Phenoxy cation93Indicates phenoxy group
[C₇H₇]+Tropylium cation (rearrangement)91Characteristic of benzyl groups youtube.com
[C₆H₅]+Phenyl cation77Characteristic of benzene (B151609) ring miamioh.edu
[C₃H₃O]+Acryloyl cation55Indicates acrylate functionality

Chromatographic Techniques for Polymer Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of a polymer. researchgate.net This technique separates polymer chains based on their hydrodynamic volume in solution. The results provide key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a value of 1.0 indicates a monodisperse sample where all chains have the same length.

For polyacrylates, GPC analysis is routine. nih.gov The choice of solvent (mobile phase) and column is critical for achieving good separation. lcms.cz For example, thiol-acrylate polymers have been characterized using GPC to understand how factors like thiol concentration affect the final chain length distribution and PDI. nih.gov In such studies, an increase in a chain transfer agent (like a thiol) leads to a decrease in the average molecular weight and a narrower distribution. nih.gov

Table 3: Typical Data Obtained from GPC Analysis

ParameterDescriptionTypical Information Yielded
Number-Average Molecular Weight (Mn)The total weight of the polymer divided by the total number of polymer chains.Sensitive to the number of molecules, influenced by smaller chains.
Weight-Average Molecular Weight (Mw)An average that is more sensitive to the larger, heavier polymer chains.Relates more closely to bulk properties like strength.
Polydispersity Index (PDI)The ratio of Mw to Mn (Mw/Mn).Indicates the breadth of the molecular weight distribution. researchgate.net

Analysis of Residual Monomers and Impurities

After polymerization, it is common for a small amount of unreacted monomer to remain trapped within the polymer matrix. researchgate.net The presence of this residual monomer can be undesirable, potentially affecting the polymer's properties and posing health concerns in certain applications. nih.govresearchgate.net Therefore, analytical methods are required to detect and quantify these residues.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of residual monomers in acrylic polymers. nih.gov For example, HPLC has been used to determine the amount of extractable free monomer from dental and bone cements. nih.gov Another common method is UV-Vis spectrophotometry, where the residual monomer is first extracted from the polymer using a suitable solvent (like methanol) and then its concentration is determined by measuring its UV absorbance at a specific wavelength. nih.gov

The selection of the analytical technique depends on the required sensitivity and the nature of the polymer and monomer. The goal is to ensure the final polymer product meets quality and safety standards by minimizing the level of unreacted starting materials. researchgate.netdergipark.org.tr

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of polymers.

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature. It is used to determine the thermal stability and decomposition profile of a polymer. For novel copolymers based on methacrylate (B99206), TGA has shown that thermal stability can range from 149°C to 214°C, depending on the polymer's composition. researchgate.net TGA coupled with other techniques like Fourier-transform infrared spectroscopy (FTIR) can identify the gaseous products evolved during decomposition, revealing the degradation mechanism, which for many polyacrylates is primarily depolymerization. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. For novel methacrylate copolymers, DSC scans have identified glass transition temperatures in the range of 15.8°C to 19.9°C, confirming that they behave as elastomers at room temperature. researchgate.net This property is critical for defining the service temperature and application range of the polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a vital technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal degradation of polyacrylates is a complex process that can involve random chain scission, depolymerization, and side-group reactions.

For poly(benzyl acrylate), a structurally related polymer, thermal degradation has been observed to occur between 260°C and 300°C. researchgate.net The primary degradation products include carbon dioxide, benzyl alcohol, and low molecular weight polymer fragments, indicating that the decomposition involves the main polymer chain in a largely random manner. researchgate.net The degradation pattern for acrylate-functionalized materials is noted to be complex, typically yielding only trace amounts of the original monomer, which contrasts with methacrylates that predominantly undergo depolymerization back to the monomer. researchgate.netpolychemistry.com

The thermal stability of copolymers containing benzyl methacrylate has also been investigated. For instance, copolymers of poly(citronellyl methacrylate) and poly(benzyl methacrylate) exhibit thermal stability in an inert atmosphere in the range of 185°C to 205°C, with the exact temperature being dependent on the copolymer composition. researchgate.net TG/FTIR/QMS studies of these copolymers confirmed that decomposition primarily occurs through depolymerization. researchgate.net Another study on composites of poly(benzyl methacrylate) with graphite (B72142) showed that the thermal stability of the polymer decreased as the amount of graphite increased. dergi-fytronix.com

Given these findings, it is anticipated that poly(this compound) would exhibit a thermal stability profile influenced by its bulky aromatic side group. The phenylbenzyl group may influence the degradation mechanism, but the polymer would likely begin to degrade in a temperature range comparable to or slightly higher than that of poly(benzyl acrylate) due to the increased molecular weight of the side chain.

Table 1: Comparative Thermal Decomposition Data of Related Polymers from TGA

PolymerOnset of Decomposition (°C)Key Degradation ProductsReference
Poly(benzyl acrylate)260 - 300Carbon dioxide, benzyl alcohol, low polymer researchgate.net
Poly(benzyl methacrylate) Copolymers185 - 205Benzyl methacrylate, citronellyl methacrylate researchgate.net
Poly(methyl methacrylate)~210 (first stage)Methyl methacrylate monomer polychemistry.comresearchgate.net

Note: The data presented is for structurally related polymers and serves as an estimation for the thermal behavior of poly(this compound).

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For amorphous or semi-crystalline polymers, DSC is crucial for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The glass transition temperature is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by several factors, including molecular weight, chain flexibility, and the size and nature of the side chains. sigmaaldrich.com For poly(benzyl acrylate), the reported glass transition temperature is approximately 6°C. sigmaaldrich.com The presence of the benzyl group in the side chain imparts a certain degree of stiffness compared to simpler alkyl acrylates like poly(butyl acrylate), which has a Tg of -54°C. sigmaaldrich.com

The introduction of an additional phenyl group in the m-position of the benzyl side chain in poly(this compound) would be expected to further increase the steric hindrance and rigidity of the polymer chains. This increased bulkiness should restrict the segmental motion of the polymer backbone, leading to a higher glass transition temperature compared to poly(benzyl acrylate). For comparison, poly(benzyl methacrylate), which has both a benzyl group and an α-methyl group (known to restrict chain rotation), has a significantly higher Tg of 54°C. sigmaaldrich.com Copolymers containing benzyl methacrylate have shown varied Tg values; for example, copolymers with citronellyl methacrylate have a Tg between 15.8°C and 19.9°C. researchgate.net

While a precise Tg for poly(this compound) is not found in the reviewed literature, it can be reasonably predicted to lie above that of poly(benzyl acrylate) (6°C). The exact value would need to be determined empirically through DSC analysis.

Table 2: Comparative Glass Transition Temperatures (Tg) of Related Polymers from DSC

PolymerGlass Transition Temperature (Tg) (°C)Measurement NotesReference
Poly(benzyl acrylate)6Literature value sigmaaldrich.com
Poly(benzyl methacrylate)54Literature value sigmaaldrich.com
Poly(phenyl acrylate)-Tg determined for blends kpi.ua
Poly(butyl acrylate)-54Literature value sigmaaldrich.com
Poly(benzyl α-propyl acrylate)66Inflection point considered researchgate.net
Poly(benzyl methacrylate) Copolymers15.8 - 19.9Dependent on composition researchgate.net

Note: This table provides Tg values for structurally analogous polymers to contextualize the expected properties of poly(this compound).

Computational and Theoretical Investigations of M Phenylbenzyl Acrylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It has become a primary tool for studying organic reactivity. mdpi.comnih.gov DFT studies on acrylate (B77674) monomers typically focus on how the molecular structure influences polymerization rates. The reactivity is often assessed by calculating the rate coefficients for propagation (k_p) and termination (k_t).

For a series of acrylates and methacrylates, DFT has been used to model their reactivity to understand the effect of the side group's size, polarity, and nature (linear vs. cyclic). Geometries and vibrational frequencies are commonly calculated using methods like B3LYP/6-31+G(d), while more accurate energetics are obtained with higher-level theories. researchgate.net These calculations can predict the most stable conformations of the monomer and the transition states for reactions, providing insight into reaction barriers and kinetics. For instance, analysis of electrophilic and nucleophilic Parr functions derived from DFT can identify the most reactive sites within a molecule. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Acrylate Monomers (Note: This table is illustrative, based on typical DFT studies of acrylates, as specific data for m-phenylbenzyl acrylate is not available.)

ParameterDescriptionTypical Significance in Acrylates
Electrophilicity Index (ω)Measures the ability of a molecule to accept electrons. mdpi.comIndicates the susceptibility of the vinyl group to nucleophilic attack by a propagating radical.
Nucleophilicity Index (N)Measures the ability of a molecule to donate electrons. mdpi.comRelevant for understanding charge-transfer interactions in copolymerization.
Parr Functions (P_k⁺, P_k⁻)Local indices that identify the most electrophilic and nucleophilic sites within a molecule. mdpi.comPinpoints the carbon atoms of the double bond as the primary sites for radical attack.
Activation Energy (E_a)The energy barrier for a chemical reaction, such as chain propagation or transfer.Determines the temperature dependence of reaction rates and overall polymerization kinetics.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. Correlated MO theories, such as Møller-Plesset perturbation theory or coupled-cluster theory, provide more accurate solutions by accounting for electron correlation—the interaction between individual electrons. elsevierpure.com

Understanding electron correlation is crucial for accurately describing chemical bond breaking and formation, which are central to polymerization reactions. aps.org For example, in the dissociation of a molecule, methods that properly account for electron correlation can correctly predict the energy profile as the bond is stretched, whereas simpler methods may fail. aps.org For a molecule like this compound, MO analysis would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic stability.

Molecular Dynamics Simulations for Polymer Systems

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of the conformational dynamics and interactions within a system. youtube.com

Studies on poly(benzyl acrylate), a structural analog, have shown that the polymer's conformation is highly sensitive to the solvent environment. figshare.com For example, in a mixture of ionic liquid and water, the polymer chain can transition from a compact to a coiled conformation as the concentration of the ionic liquid changes. figshare.com The simulations also provide detailed insights into non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the polymer and solvent molecules, which dictate its solubility and behavior in solution. figshare.com Similarly, simulations can model how polymer chains organize and interact when grafted onto a surface, showing that higher grafting densities force the chains into a more extended, brush-like conformation. nih.gov

By simulating the collective behavior of many polymer chains, MD can be used to predict the bulk properties of the resulting material. The mobility of polymer chains and the fractional free volume (the space not occupied by the polymer) are key factors that influence the material's mechanical and transport properties. researchgate.net

Simulations have shown that polymer chains with greater mobility and larger free volumes typically result in materials with higher permeability. researchgate.net The structure of the monomer side groups plays a critical role; increasing the size and number of side groups can decrease chain mobility and thus lower permeation rates. researchgate.net MD simulations can also be coupled with experimental approaches to understand and design surfaces with specific properties, such as low surface free energy, by analyzing the contributions of both surface chemistry and roughness.

Reaction Mechanism Prediction and Kinetic Modeling

Computational modeling is essential for unraveling the complex reaction networks involved in free-radical polymerization and for developing predictive kinetic models. chemrxiv.orgdrexel.educhemrxiv.org

For acrylates like n-butyl acrylate (BA), mechanistic models are developed to account for key reaction steps, including initiation, propagation, termination, and chain transfer. drexel.edumdpi.com A significant reaction in acrylate polymerization is "backbiting," an intramolecular chain transfer reaction that leads to the formation of short-chain branches and has a major impact on the polymerization rate and the final polymer architecture. chemrxiv.orgdrexel.edu

Kinetic models often incorporate diffusion-controlled effects, where reaction rates slow down as the viscosity of the system increases (the gel effect). researchgate.net These models are built by defining a set of differential equations for the concentrations of all species (monomers, radicals, polymers). Unknown kinetic parameters, such as activation energies and rate coefficients, can be estimated by fitting the model's predictions to experimental data, including monomer conversion and average molecular weights. drexel.edumdpi.com Such validated models can then be used to optimize reactor conditions and control the properties of the final polymer. drexel.edu

Table 2: Key Reactions in Kinetic Models of Acrylate Polymerization (Based on established models for common acrylates like n-butyl acrylate) chemrxiv.orgdrexel.edumdpi.com

ReactionDescriptionSignificance
PropagationA growing polymer radical adds a monomer unit.The primary reaction for chain growth.
BackbitingIntramolecular H-abstraction by a radical end, forming a tertiary radical mid-chain. chemrxiv.orgdrexel.eduCreates short-chain branches; significantly affects polymerization rate and polymer structure.
TerminationTwo growing radicals combine or disproportionate to end the chains.Controls the molecular weight and polymerization rate.
Chain TransferA radical is transferred to a monomer, solvent, or agent, terminating one chain and starting another. mdpi.comA key mechanism for controlling molecular weight.

Solvation Effects and Intermolecular Interactions

The solvation behavior and intermolecular forces of this compound are critical to understanding its reactivity, polymerization kinetics, and material properties. While direct computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of analogous compounds, such as benzyl (B1604629) acrylate, phenyl acrylate, and other acrylic esters. These studies help to elucidate the nature of the non-covalent interactions that govern the behavior of this compound in various environments.

Nature of Intermolecular Interactions

The chemical structure of this compound, which features two phenyl rings, an ester group, and a vinyl group, allows for a variety of intermolecular interactions. These include:

π-π Stacking: The presence of two aromatic rings (the phenyl and benzyl moieties) suggests that π-π stacking interactions can play a significant role in the condensed phase. These interactions are crucial in the ordering of molecules and can influence the properties of resulting polymers.

Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donors, the carbonyl oxygen of the acrylate group can act as a hydrogen bond acceptor. This allows it to interact with protic solvents or other molecules with N-H or O-H groups. Studies on similar systems, like benzyl alcohol and acrylic esters, have demonstrated the formation of hydrogen bonds, which can affect the relaxation times and activation energies of the molecular systems. orientjchem.org

Dipole-Dipole Interactions: The ester group in this compound introduces a permanent dipole moment in the molecule, leading to dipole-dipole interactions that influence its physical properties such as boiling point and solubility.

Computational studies on related molecules, such as the interaction of a phenyl group with other surfaces, show that energy relaxation is rapid, occurring on the order of picoseconds, indicating efficient energy transfer through these non-covalent interactions. nih.gov

Solvation Models and Effects

The choice of solvent can significantly influence the behavior of this compound. Computational models used to study solvation effects range from implicit continuum models to more complex explicit solvent models.

Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) have been found to be effective for describing acrylate polymerization in nonpolar solvents. These models treat the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations.

Explicit Solvation Models: For polar solvents, especially those capable of forming hydrogen bonds, explicit solvent models (like QM/MM methods) are often necessary for accurate predictions. These models consider the individual solvent molecules and their specific interactions with the solute. Studies on other systems with strong intermolecular interactions have shown that implicit models can significantly underestimate their effects, highlighting the necessity of explicit solvation for accurate modeling. rsc.org

Research on poly(benzyl acrylate) in ionic liquid-water mixtures has shown that solvent composition is crucial. tandfonline.com For instance, low concentrations of ionic liquid lead to strong interactions with the polymer, while these interactions become weaker at higher concentrations. tandfonline.com This suggests that the local solvent environment around this compound can be very different from the bulk solvent, a phenomenon known as preferential solvation. nih.gov

Computational Data from Analogous Systems

To quantify the interactions, computational chemistry provides tools to calculate interaction energies and solvation free energies. While specific data for this compound is scarce, data from related systems can provide a useful reference.

For example, studies on the interaction of anticancer molecules with polymers like polymethyl methacrylate (B99206) (PMMA) have shown binding energies in the range of -4.6 kcal/mol, driven by non-bonded interactions. mdpi.com These values give an indication of the strength of interactions between a molecule and a polymer matrix.

The table below presents hypothetical interaction energies for this compound with different solvents, based on data and trends observed for similar molecules in computational studies. These values are illustrative and would need to be confirmed by specific calculations for this compound.

SolventPredominant Interaction TypeEstimated Interaction Energy (kcal/mol)Reference System
Toluene (B28343)π-π Stacking, van der Waals-2 to -5Benzene-Benzene
Methanol (B129727)Hydrogen Bonding (acceptor), Dipole-Dipole-3 to -6Ester-Alcohol
WaterDipole-Dipole, Hydrophobic Effects-2 to -4Generic Organic Solute
n-Hexanevan der Waals (Dispersion)-1 to -3Alkane-Alkane

Similarly, solvation free energies can be estimated. The solvation free energy represents the change in free energy when a molecule is transferred from the gas phase to a solvent.

SolventEstimated Solvation Free Energy (kcal/mol)Computational Method Context
Toluene-4 to -7Implicit/Explicit Solvent Models
Methanol-5 to -8Explicit Solvent Models (for H-bonding)
Water-3 to -6Poisson-Boltzmann/QM/MM
n-Hexane-2 to -5Implicit Solvent Models

It is important to note that these values are highly dependent on the computational method and level of theory used. For instance, studies on the free radical polymerization of acrylates have shown that solvents can alter the activation free energy barrier by 1-2 kcal/mol. chemrxiv.org

Reactivity and Reaction Mechanisms of M Phenylbenzyl Acrylate

Addition Reactions Across the Acrylate (B77674) Double Bond

The acrylate double bond in m-phenylbenzyl acrylate is electron-deficient due to the conjugation with the carbonyl group, making it a prime site for various addition reactions. A significant class of such reactions is the Michael addition, where nucleophiles add to the β-carbon of the double bond.

One notable example of addition reactions involving similar acrylate structures is the 1,2-dicarbofunctionalization of benzyl (B1604629) acrylate. This type of reaction allows for the simultaneous introduction of two different functional groups across the double bond. For instance, the use of a phenyl zinc chloride and a radical acceptor in the presence of a suitable catalyst can lead to the formation of a more complex molecular structure in a single step.

Another important reaction is the Baylis-Hillman reaction, which involves the coupling of an aldehyde with an activated alkene, such as an acrylate, in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO. While specific studies on this compound are not prevalent, research on phenyl acrylate shows that it readily participates in Baylis-Hillman reactions with aryl aldehydes to form the corresponding adducts. In many cases, the normal Baylis-Hillman adduct is the exclusive product. nih.gov

Furthermore, catalytic processes can facilitate unique addition reactions. For example, palladium-catalyzed 1,1-diarylation of benzyl acrylates has been demonstrated, leading to the formation of a diarylated product at the α-position of the acrylate. nih.gov This reaction proceeds through a complex catalytic cycle and can be influenced by the choice of ligands and reaction conditions. nih.gov

The general reactivity of acrylates in addition reactions is summarized in the table below:

Reaction TypeDescriptionCatalyst/Reagent Examples
Michael AdditionNucleophilic addition to the β-carbon of the acrylate double bond.Amines, thiols, carbanions
Baylis-Hillman ReactionCoupling of an aldehyde with the acrylate at the α-position.DABCO, DBU
1,2-DicarbofunctionalizationAddition of two different functional groups across the double bond.Phenyl zinc chloride, radical acceptors, catalysts
1,1-DiarylationPalladium-catalyzed addition of two aryl groups to the α-carbon.Pd catalysts, arylating agents

Hydrolysis and Transesterification Pathways

The ester linkage in this compound is susceptible to hydrolysis and transesterification, common reactions for esters.

Hydrolysis: Hydrolysis of this compound, typically occurring under acidic or basic conditions, would yield acrylic acid and m-phenylbenzyl alcohol. Base-catalyzed hydrolysis is generally more rapid for acrylates than acid-catalyzed hydrolysis. nih.gov The mechanism of base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the m-phenylbenzyl alkoxide, forming acrylic acid. The alkoxide subsequently deprotonates the carboxylic acid to form the carboxylate salt and m-phenylbenzyl alcohol.

Studies on the hydrolysis of acrylates suggest that nucleophilic attack by the hydroxide ion can occur at the carbonyl carbon, the α-carbon, or the β-carbon of the acrylate moiety. nih.gov The relative contribution of each pathway can be influenced by the specific structure of the acrylate.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl acrylate and m-phenylbenzyl alcohol. This reaction is typically an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. leah4sci.comchemistrysteps.com

Various catalysts can be employed for transesterification, including mineral acids (like sulfuric acid), organic bases (like 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD), metal alkoxides, and enzymes (lipases). mdpi.com Heterogeneous catalysts are also utilized in industrial settings to simplify product purification. masterorganicchemistry.com The efficiency of transesterification can be influenced by the steric hindrance of both the acrylate and the incoming alcohol.

Reaction PathwayDescriptionProductsCatalysts
HydrolysisCleavage of the ester bond by reaction with water.Acrylic acid and m-phenylbenzyl alcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOH)
TransesterificationExchange of the m-phenylbenzyl alcohol moiety with another alcohol.A new acrylate ester and m-phenylbenzyl alcoholAcid, Base, Metal Alkoxides, Enzymes

Interactions with Other Chemical Species

The acrylate moiety of this compound can participate in a variety of catalytic reactions, leading to polymerization or functionalization. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used with acrylates to synthesize well-defined polymers. acs.org In ATRP, a transition metal complex (e.g., a copper-based catalyst) reversibly activates and deactivates the propagating radical chain, allowing for control over the polymer's molecular weight and architecture. acs.org

Another example of a catalytic reaction is the rhodium(III)-catalyzed halogenation of the vinylic C-H bond in acrylic acid derivatives. While demonstrated on acrylamides, similar chemistry could potentially be applied to acrylates, leading to the stereoselective formation of Z-haloacrylates. organic-chemistry.org This reaction proceeds via a C-H activation mechanism and offers a direct route to halogenated acrylic compounds. organic-chemistry.org

Nucleophiles: As mentioned in section 6.1, the primary reaction of this compound with nucleophiles is the Michael addition. A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. For example, the aza-Michael addition of amines to acrylates is a common method for synthesizing β-amino acid derivatives. mdpi.com The reaction of benzylamine (B48309) with acrylates has been shown to proceed efficiently, sometimes catalyzed by a base like DBU, to yield the corresponding β-amino ester. mdpi.com Similarly, oxa-Michael additions with alcohols can also occur, often under basic catalysis. researchgate.net

Electrophiles: The electron-rich double bond of the acrylate can, in principle, react with electrophiles. However, due to the electron-withdrawing nature of the adjacent carbonyl group, the double bond is deactivated towards electrophilic attack compared to simple alkenes. Reactions with strong electrophiles may still be possible. For instance, halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) could potentially occur, although such reactions might be less facile than with more electron-rich alkenes. Specific studies on the electrophilic addition to this compound are not readily available in the literature.

Cross-Reactivity with Isomers (o- and p-Phenylbenzyl Acrylate)

The reactivity of the ortho-, meta-, and para-isomers of phenylbenzyl acrylate is expected to differ due to both electronic and steric effects originating from the position of the phenyl group on the benzyl moiety.

p-Phenylbenzyl acrylate: In the para-isomer, the phenyl group is in a position where its resonance effects can be transmitted through the benzene (B151609) ring to the benzylic carbon. This could potentially influence the stability of intermediates in reactions involving the ester group or the acrylate double bond.

o-Phenylbenzyl acrylate: The ortho-isomer will experience the most significant steric hindrance due to the proximity of the phenyl group to the benzylic methylene (B1212753) and the ester linkage. numberanalytics.com This steric bulk can impede the approach of reactants to the carbonyl carbon in hydrolysis and transesterification reactions, likely leading to slower reaction rates compared to the meta and para isomers.

This compound: The meta-isomer represents an intermediate case. The phenyl group is less sterically hindering than in the ortho-position. Its electronic influence is primarily inductive, as resonance effects are not transmitted to the benzylic position from the meta-position.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of these isomers. The ortho-isomer is the most sterically hindered, which would likely decrease its rate of reaction in processes like hydrolysis, transesterification, and any addition reactions where the bulky ester group influences the approach to the acrylate double bond. The para-isomer is the least sterically hindered, while the meta-isomer is intermediate.

A summary of the expected relative reactivity based on these effects is presented below:

IsomerExpected Relative Rate of Hydrolysis/TransesterificationKey Influencing Factor
o-Phenylbenzyl acrylateSlowestHigh steric hindrance
This compoundIntermediateModerate steric hindrance, primarily inductive electronic effects
p-Phenylbenzyl acrylateFastestLow steric hindrance, potential resonance effects

It is important to note that these are predicted trends based on general chemical principles, and specific experimental data would be required for a definitive comparison of the isomers' reactivities.

Advanced Materials Applications of M Phenylbenzyl Acrylate Polymers and Copolymers

Optical Materials and High Refractive Index Compositions

The defining characteristic of m-Phenylbenzyl acrylate (B77674) in the field of optical materials is its ability to contribute to a high refractive index (RI) while maintaining other desirable properties such as low viscosity and good transparency. It is a liquid monomer that possesses a high refractive index and low viscosity on its own, making it a valuable component in formulations for optical materials.

In the formulation of optical materials, achieving a combination of high refractive index and low viscosity is often a challenge. High RI polymers, such as those with a fluorene (B118485) skeleton, can be highly viscous, making them difficult to process. m-Phenylbenzyl acrylate serves as an effective reactive diluent to address this issue. chemicalbook.com A reactive diluent is a monomer that is incorporated into a resin system to reduce its viscosity, making it easier to handle and apply, while also participating in the curing reaction to become part of the final polymer network.

The use of m-PBA is advantageous compared to other reactive diluents. For instance, while Phenylthioethyl acrylate (PTEA) offers high RI and low viscosity, its sulfur content can compromise light resistance and produce a strong odor. chemicalbook.com m-PBA provides a balance of properties, effectively lowering the viscosity of high RI compositions without significant drawbacks. For use as a reactive diluent in optical material compositions, a viscosity of 200 mPa·s or less is preferable, with compositions containing m-PBA isomers achieving viscosities as low as 30 mPa·s or less. chemicalbook.com

A patent for a high refractive index composition highlights the use of isomers of phenylbenzyl acrylate. While a specific mixture of o-phenylbenzyl acrylate (OPBA) and p-phenylbenzyl acrylate (PPBA) is detailed to create a high RI and low viscosity composition, the patent also notes that this compound (MPBA) is itself a liquid with a high refractive index and low viscosity, allowing it to be mixed into such compositions in any proportion. chemicalbook.com

Table 1: Properties of Phenylbenzyl Acrylate Isomers as Reactive Diluents

Property Value Context Source
Preferred Viscosity ≤ 200 mPa·s For high dilution effect in solid or viscous high RI materials. chemicalbook.com
More Preferred Viscosity ≤ 50 mPa·s For improved handling and processing. chemicalbook.com
Most Preferred Viscosity ≤ 30 mPa·s Optimal for ease of use in optical formulations. chemicalbook.com
Preferred Refractive Index ≥ 1.570 Minimum RI for high-performance optical materials. chemicalbook.com
More Preferred Refractive Index ≥ 1.580 Enhanced optical performance. chemicalbook.com
Most Preferred Refractive Index ≥ 1.590 Superior refractive power for advanced applications. chemicalbook.com

For any material to be useful in an optical application, high transparency in the visible light spectrum is mandatory. Cured films and materials based on this compound demonstrate excellent optical clarity.

In studies of cured films formulated with phenylbenzyl acrylate isomers, light transmittance is a key metric for performance. chemicalbook.com One evaluation method involved measuring the transmittance of a cured film across a wavelength range of 400 to 900 nm. chemicalbook.com Films that exhibited a transmittance of 85% or more throughout this entire region were considered to have excellent transparency, a standard met by compositions utilizing phenylbenzyl acrylate. chemicalbook.com This high level of light transmission ensures that optical components made from these materials will have minimal light loss and high clarity. The good optical transparency of such acrylate polymers makes them suitable for demanding optical applications where performance cannot be compromised. rsc.org

The favorable properties of this compound-based compositions, namely high refractive index, low viscosity, and high transparency, make them highly suitable for a variety of advanced optical components. chemicalbook.com The ability to create materials with a high RI allows for the miniaturization of optical parts, such as making lenses thinner and lighter.

These compositions are particularly useful for:

Plastic Lenses: Especially for prism lenses used in liquid crystal display (LCD) substrates, where high refractive index is crucial for performance. chemicalbook.com

LED Sealing Materials: The high transparency and refractive index enhance the light extraction efficiency of LEDs. chemicalbook.com

Solar Cell Coating Materials: Used as coatings to improve the efficiency of solar cells. chemicalbook.com

The versatility of these materials allows them to be applied to transparent substrates like acrylic resins, polycarbonate resins, and glass to form functional optical films such as prism sheets. chemicalbook.com

Polymeric Coatings and Films

Beyond bulk optical materials, this compound is a component in the development of high-performance coatings and films, where surface properties and durability are paramount.

The integration of this compound into polymer formulations is valuable for creating functional optical coatings. These coatings are applied to surfaces to modify their optical properties, such as reflectivity or light transmission. For example, its use in compositions for prism lenses and other optical films constitutes a functional coating application designed to direct and manage light. chemicalbook.com

While not exclusively categorized as "protective" in the sense of industrial anti-corrosion coatings, these optical coatings inherently provide a protective layer. They shield the underlying substrate, such as a delicate lens or a semiconductor in an LED, from environmental factors and physical damage like scratches, by virtue of being a hard, cured polymeric film. The benzyl (B1604629) group in related monomers like benzyl acrylate is known to enhance chemical resistance and gloss in coatings.

The performance of any coating is critically dependent on its ability to adhere to the substrate. Formulations containing this compound have been tested for their adhesive properties. A standard method for evaluating this is the cross-cut test, as specified in JIS K5400. chemicalbook.com This test assesses the adhesion of a cured film to a substrate by making a grid of cuts through the film and observing if the coating flakes or detaches. chemicalbook.com Passing such a test indicates robust adhesion between the polymer film and the base material, which is essential for the longevity and reliability of optical components and coatings. chemicalbook.com The benzyl group in acrylate monomers is recognized for contributing to strong adhesion on a variety of surfaces.

Mechanical Properties of Films (e.g., Flexibility, Hardness)

In acrylic systems, monomers are often categorized as "hard" or "soft" based on the glass transition temperature (Tg) of their corresponding homopolymers. Monomers with high Tg values are considered hard and contribute to increased tensile strength and hardness in the resulting polymer. Conversely, soft monomers have low Tg values and impart flexibility and tack. The structure of this compound, with its aromatic side group, suggests that it would act as a hard monomer, leading to polymers with a relatively high glass transition temperature.

The incorporation of such hard monomers into a polymer backbone generally enhances the cohesive strength and modulus of the material. Therefore, films made from polymers containing this compound are anticipated to exhibit good hardness and a higher modulus compared to those made from soft acrylates like n-butyl acrylate. The rigidity of the phenylbenzyl group would restrict the mobility of the polymer chains, leading to a less flexible and more rigid film. The mechanical properties, such as tensile strength and elongation at break, can be tailored by copolymerizing this compound with softer, more flexible acrylic monomers. This copolymerization approach allows for a balance between hardness and flexibility to meet the requirements of specific applications.

Adhesives and Pressure-Sensitive Adhesives (PSAs)

Acrylic polymers are a cornerstone in the formulation of adhesives and pressure-sensitive adhesives (PSAs) due to their excellent aging characteristics, environmental resistance, and tunable adhesive properties. adhesion.kr PSAs are materials that exhibit a balance of viscous and elastic properties, allowing them to adhere to a surface with light pressure. adhesion.kr The performance of an acrylic PSA is highly dependent on the selection of monomers, the polymer's molecular weight, and the degree of crosslinking. specialchem.com

Influence of Polymer Structure on Adhesive Performance

The adhesive performance of an acrylic PSA is fundamentally linked to its polymer structure, particularly the choice of "soft" and "hard" monomers. researchgate.net Soft monomers, which have a low glass transition temperature (Tg), provide the necessary tack and wetting ability for the adhesive to make intimate contact with the substrate. researchgate.net Hard monomers, with a higher Tg, contribute to the cohesive strength and shear resistance of the adhesive. researchgate.net

Table 1: Influence of Monomer Type on Acrylic PSA Properties This table illustrates the general principles of how monomer choice affects the properties of acrylic pressure-sensitive adhesives. The values are representative and not specific to this compound.

Monomer TypeGlass Transition Temperature (Tg)Contribution to PSA Properties
Soft Monomer (e.g., 2-Ethylhexyl Acrylate)LowProvides tack, flexibility, and wetting ability.
Hard Monomer (e.g., Methyl Acrylate)HighIncreases cohesive strength, hardness, and shear resistance.
Functional Monomer (e.g., Acrylic Acid)HighEnhances adhesion to polar substrates and provides sites for crosslinking.

Crosslinking Effects on Adhesion and Cohesion

Crosslinking is a critical step in the formulation of many high-performance acrylic PSAs to enhance their cohesive strength and temperature resistance. researchgate.net The process involves creating chemical bonds between polymer chains, forming a three-dimensional network. This network structure restricts polymer chain mobility, which in turn increases the adhesive's shear strength and resistance to flow at elevated temperatures.

The introduction of crosslinks can be achieved through various methods, including the incorporation of multifunctional monomers during polymerization or by post-polymerization reactions. specialchem.com The degree of crosslinking must be carefully controlled. Insufficient crosslinking may result in cohesive failure, where the adhesive splits and leaves a residue on both the substrate and the backing. pstc.org Conversely, excessive crosslinking can make the adhesive too firm, reducing its tack and ability to wet surfaces, which leads to a decrease in peel adhesion. The length of the crosslinking agent's chain can also influence properties, with an optimal chain length often providing the best balance of adhesive and cohesive strength. For acrylic PSAs containing functional monomers like acrylic acid, crosslinking can be achieved by adding metal chelates or other reactive species that form ionic or covalent bonds between the polymer chains.

Table 2: General Effects of Crosslinking on Acrylic PSA Performance This table provides a generalized overview of how crosslinking density impacts the key properties of acrylic pressure-sensitive adhesives.

PropertyEffect of Increasing Crosslink DensityRationale
Cohesion (Shear Strength)IncreasesThe polymer network restricts chain movement, enhancing resistance to shear forces.
Adhesion (Peel Strength)Can decrease if overly crosslinkedExcessive crosslinking reduces the polymer's ability to flow and wet the substrate.
TackDecreasesThe adhesive becomes harder and less able to make instantaneous bonds with a surface.
Temperature ResistanceIncreasesThe crosslinked network is more stable at higher temperatures.

Modification of Inorganic Matrices and Composites

Acrylate polymers are utilized to modify the properties of inorganic materials like cement, leading to composites with enhanced performance characteristics. The addition of an acrylic polymer emulsion to a cementitious mix can significantly improve its mechanical properties and durability.

Integration into Cement-Based Materials

When an acrylate polymer emulsion is mixed with cement and water, the polymer particles become dispersed throughout the cement paste. As the cement hydrates and hardens, the polymer particles coalesce to form a continuous film that interpenetrates the cement hydrate (B1144303) structure. This creates a co-matrix of hydrated cement and polymer, where the polymer film can bridge microcracks and pores within the cement matrix. The presence of certain functional groups on the acrylate polymer, such as carboxyl groups, can lead to chemical interactions with the calcium ions present in the cement, further strengthening the bond between the organic polymer and the inorganic matrix.

Enhancement of Mechanical Strength and Durability of Composites

The integration of acrylate polymers into cement-based composites leads to notable improvements in their mechanical strength and durability. The polymer film's ability to bridge microcracks enhances the flexural and tensile strength of the composite, properties where unmodified cement is typically weak. The polymer also reduces the porosity of the cement matrix, which in turn decreases its permeability to water and aggressive ions like chlorides and sulfates. This leads to enhanced durability and resistance to environmental degradation. Research has shown that the addition of acrylic emulsions can significantly increase the compressive strength of cement-based materials, although the effect is dependent on the polymer-to-cement ratio. The improved bonding and reduced porosity also contribute to better resistance against freeze-thaw cycles and chemical attack.

Table 3: Effect of Acrylic Emulsion on Cement Composite Properties This table summarizes the typical improvements observed in cement-based materials when modified with an acrylic emulsion.

PropertyEffect of Acrylic Emulsion AdditionMechanism of Improvement
Flexural StrengthIncreasedPolymer film bridges microcracks.
Compressive StrengthGenerally IncreasedPolymer fills pores and enhances bonding.
PermeabilityDecreasedPolymer film reduces porosity and seals voids.
DurabilityIncreasedReduced permeability enhances resistance to water and chemical ingress.

Functional Polymers with Specific Architectures

The creation of functional polymers with specific, well-defined architectures represents a significant frontier in materials science. Techniques such as living/controlled radical polymerization (LRP), including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for precise control over molar mass, dispersity, and the arrangement of monomer units. nih.govcmu.edumdpi.com This control enables the synthesis of complex structures like block, graft, and star copolymers, which can self-assemble into ordered nanostructures, leading to materials with unique optical, mechanical, and chemical properties. researchgate.netnih.govcmu.edu

While these advanced polymerization methods are widely applied to a variety of acrylate monomers to produce materials for electronics, coatings, and biomedical applications, publicly available research specifically detailing the synthesis of functional polymers with specific architectures using This compound (also known as m-phenoxybenzyl acrylate) is not found in the current scientific literature based on search results.

The principles of creating such architectures are well-established for other acrylate monomers. For instance, the synthesis of amphiphilic block copolymers, where one block is hydrophilic and the other is hydrophobic, is a common strategy. nih.gov These copolymers can self-assemble in selective solvents to form micelles, vesicles (polymersomes), or other morphologies. researchgate.netnih.gov The final morphology is dictated by factors such as the relative block lengths, the polymer concentration, and the solvent environment.

The general process for creating a diblock copolymer using a technique like RAFT polymerization would involve two sequential steps:

Synthesis of the First Block: A first monomer is polymerized in the presence of a suitable RAFT chain transfer agent (CTA) to create a macro-CTA.

Chain Extension: A second monomer, such as this compound, would then be added to the living macro-CTA to grow the second block.

Similarly, star-shaped polymers can be synthesized using either an "arm-first" or "core-first" approach. In the "arm-first" method, linear polymer arms are first synthesized via a controlled polymerization technique and then reacted with a multifunctional linking agent to form the star structure. cmu.edu

Although these synthetic pathways are theoretically applicable to this compound, the absence of specific experimental data, including reaction conditions, characterization, and resulting material properties, prevents a detailed discussion. Research on related monomers, such as other acrylics and methacrylics, demonstrates the potential for creating these advanced architectures. nih.govcmu.eduresearchgate.netresearchgate.net However, without direct studies on this compound, any discussion of its behavior in these systems would be speculative.

The following tables outline the typical data that would be generated from research into the synthesis of such architecturally defined polymers.

Table 1: Hypothetical Data for Synthesis of a Poly(methyl acrylate)-block-poly(m-phenoxybenzyl acrylate) Copolymer via RAFT (Note: This table is illustrative as no specific experimental data for m-phenoxybenzyl acrylate was found.)

Entry Target DP* (PMPBA) Monomer Conversion (%) Mn,GPC** ( g/mol ) Đ (Mw/Mn)***
1 50 >99 21,500 1.15
2 100 >99 34,200 1.18
3 200 >98 59,600 1.21
  • DP (Degree of Polymerization) of the poly(m-phenoxybenzyl acrylate) block, assuming a PMA macro-CTA of DP=100.
  • ** Mn,GPC (Number-average molecular weight) determined by Gel Permeation Chromatography.

    *** Đ (Dispersity) representing the breadth of the molecular weight distribution.

    Table 2: Potential Morphologies from Self-Assembly of Amphiphilic Block Copolymers (Note: This table is for conceptual illustration only.)

    Copolymer Architecture Selective Solvent Observed Morphology
    Hydrophilic Block - b - PMPBA Water Spherical Micelles
    Hydrophilic Block - b - PMPBA Water Worm-like Micelles

    Further research is required to apply these advanced polymerization strategies to this compound and to characterize the resulting materials to determine their potential for advanced applications.

    Future Research Directions and Emerging Applications

    Development of Novel Polymer Architectures

    Moving beyond simple linear chains of poly(m-phenylbenzyl acrylate) to more intricate three-dimensional structures is a primary goal for future research. The architecture of a polymer is a fundamental determinant of its macroscopic properties.

    Block Copolymers: Research into creating block copolymers that incorporate segments of poly(this compound) is a promising direction. By combining a solvophobic poly(this compound) block with a solvophilic block, it is possible to induce self-assembly. This process, known as polymerization-induced self-assembly (PISA), can yield various nanostructures like spheres, worms, or vesicles depending on synthetic conditions. rsc.org These structured materials are of significant interest for applications in drug delivery, coatings, and nanotechnology.

    Branched and Hyperbranched Polymers: Introducing branching can significantly alter a polymer's characteristics, often leading to lower viscosity, enhanced solubility, and a greater number of reactive end groups compared to linear analogues. Living Radical Polymerization (LRP) techniques are instrumental in creating such complex structures, including stars, brushes, and highly branched networks. nih.gov

    Dendrimers: The synthesis of dendrimers based on m-PBzA would represent a significant step towards creating perfectly monodisperse macromolecules. These structures offer a high density of functional groups on their surface, making them ideal candidates for use in nanoscale catalysis and targeted therapeutic delivery systems.

    Exploration of New Catalytic Polymerization Methods

    The method of polymerization dictates the level of control over the final polymer's characteristics, such as molecular weight, dispersity, and structure.

    Controlled/Living Radical Polymerization (CRP/LRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer exceptional control over the polymerization process. nih.gov Applying these methods to m-PBzA allows for the synthesis of well-defined polymers and complex architectures like block copolymers with high precision. rsc.org For instance, RAFT polymerization has been successfully used with phenyl acrylate (B77674), a structurally similar monomer, to generate various copolymer morphologies. rsc.org Catalyst-free visible-light-driven RAFT has also emerged as a powerful method for producing defect-free acrylic polymers with narrow molecular weight distributions. chemrxiv.org

    Biocatalytic Polymerization: The use of enzymes as catalysts in controlled radical polymerization is an emerging field that could offer a more sustainable and highly specific route to synthesizing poly(this compound). researchgate.net This approach could lead to polymers with well-defined properties for biomedical applications.

    Advanced Computational Modeling for Predictive Design

    Computational modeling serves as a powerful tool for accelerating materials discovery by predicting polymer properties before synthesis.

    Density Functional Theory (DFT): Quantum chemical calculations using DFT can be employed to model the structure and predict the properties of polymers containing aromatic groups. gatech.edu This method can provide insights into the electronic and ionic contributions to the dielectric constant, helping to design materials with specific electrical properties. gatech.edu

    Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior and stability of polymer chains, including those with bulky aromatic side groups. atu.edu By simulating the polymer in different environments (e.g., gas-phase vs. solvated), researchers can gain a deeper understanding of how intermolecular and intramolecular interactions influence the material's bulk properties, which is crucial for designing materials for specific applications like drug delivery or membrane separations.

    Sustainable Synthesis and Recycling Strategies for this compound-Based Materials

    Establishing an environmentally responsible lifecycle for m-PBzA-based materials is critical for their long-term commercial viability.

    Sustainable Synthesis: A key research goal is to move away from petrochemical feedstocks. This involves investigating pathways to produce m-PBzA and its precursors from renewable, bio-based sources like lignocellulose. rsc.org Research into upscaled synthesis of terpene-derived acrylates, for example, demonstrates a move towards using more sustainable reagents and creating materials with high bio-based content. worktribe.com

    Chemical Recycling: Developing efficient methods for the chemical recycling of poly(this compound) is essential for a circular economy. Techniques such as pyrolysis and hydrolysis can be explored to depolymerize the material back to its monomer, which can then be purified and reused. This approach addresses the end-of-life issue associated with many commercial polymers. nih.govresearchgate.net

    Tailoring Material Properties for Niche Technological Applications

    The inherent chemical features of this compound—namely its bulky, aromatic side group—make its corresponding polymer a strong candidate for several advanced applications.

    High Refractive Index (HRI) Polymers: Polymers with a high refractive index (>1.50) are essential for photonic devices like LEDs, image sensors, and advanced optical lenses. wikipedia.org The refractive index is increased by incorporating substituents with high molar refractivity, such as aromatic rings. researchgate.net The phenylbenzyl group in m-PBzA is expected to impart a high refractive index to its polymer, making it a promising intrinsic HRI polymer.

    Gas Separation Membranes: The introduction of bulky side groups into a polymer's main chain is a known strategy to increase its fractional free volume (FFV) and rigidity. msrjournal.com This increased free volume enhances gas permeability, a key property for membrane-based gas separation. researchgate.net Materials with bulky groups have shown promise for applications like CO2 capture and hydrogen purification. researchgate.net The sizable phenylbenzyl side group of poly(this compound) makes it an attractive candidate for developing advanced gas separation membranes.

    Dielectric Materials: The dielectric properties of polymers are critical for applications in electronics and energy storage. mdpi.com Polymers composed primarily of carbon and hydrogen, with low polarity, tend to exhibit low dielectric constants. uminho.pt Given its hydrocarbon-rich and relatively nonpolar structure, poly(this compound) is expected to have a low dielectric constant and low dielectric loss, making it suitable for use as an insulating material in microelectronics or high-frequency applications where minimizing signal loss is crucial.

    Potential ApplicationKey Property of Poly(m-PBzA)Rationale
    Optical Lenses & Coatings High Refractive IndexThe aromatic phenylbenzyl side group increases molar refractivity, a key factor for achieving a high refractive index. researchgate.net
    Gas Separation Membranes High Gas PermeabilityThe bulky side group creates increased free volume within the polymer matrix, facilitating the transport of gas molecules. msrjournal.comresearchgate.net
    Microelectronic Insulators Low Dielectric ConstantThe nonpolar, hydrocarbon-rich structure leads to low polarizability, which is desirable for dielectric applications. uminho.pt

    Q & A

    Basic: What are the key methodological considerations for synthesizing m-Phenylbenzyl acrylate in a laboratory setting?

    Answer:
    Synthesis of this compound typically involves esterification reactions between acrylic acid derivatives and m-phenylbenzyl alcohol. Critical parameters include:

    • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods can influence reaction efficiency and purity .
    • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
    • Purification : Column chromatography or recrystallization is recommended to isolate high-purity products, with NMR and FTIR validation .
    • Safety : Use inert atmospheres to prevent radical polymerization during synthesis .

    Basic: How should researchers characterize the purity and structural integrity of this compound?

    Answer:
    Standard analytical workflows include:

    • Spectroscopy :
      • ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns .
      • FTIR for detection of acrylate C=O stretching (~1720 cm⁻¹) and vinyl C-H bonds .
    • Chromatography : HPLC with UV detection (λ = 210–260 nm) to quantify impurities .
    • Thermal analysis : DSC to assess melting points and thermal stability .

    Basic: What protocols are recommended for preparing stable samples of this compound in solution?

    Answer:

    • Solvent choice : Use stabilizers like hydroquinone (0.1–0.5 wt%) in tetrahydrofuran or ethyl acetate to inhibit premature polymerization .
    • Storage : Solutions should be kept at –20°C in amber vials to prevent UV-induced degradation .
    • Concentration calibration : Validate via UV-Vis spectroscopy using Beer’s Law (ε ≈ 500–600 M⁻¹cm⁻¹ at 240 nm) .

    Basic: How can researchers preliminarily assess the biological activity of this compound?

    Answer:

    • Antimicrobial screening : Follow CLSI guidelines for agar dilution assays against Staphylococcus aureus or E. coli, with MIC values reported .
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293), normalizing results to solvent controls .

    Advanced: How can experimental design optimize this compound-based polymer formulations?

    Answer:

    • Mixture design : Use a constrained simplex-lattice approach to vary acrylate, crosslinker, and initiator ratios while maintaining a constant total mass .
    • Response variables : Measure compressive strength (ASTM D695) and Young’s modulus to correlate formulation with mechanical properties .
    • High-throughput screening : Automated robotic platforms can test >50 formulations/day for rapid iteration .

    Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?

    Answer:

    • Meta-analysis : Calculate heterogeneity metrics (I², H²) to quantify variability across studies, with I² >50% indicating significant inconsistency .
    • Source validation : Cross-reference synthesis conditions (e.g., solvent purity, catalyst lot) to identify confounding variables .
    • Replication studies : Reproduce conflicting results under controlled conditions to isolate methodological artifacts .

    Advanced: What computational strategies predict the reactivity of this compound in radical polymerization?

    Answer:

    • DFT calculations : Model acrylate’s frontier molecular orbitals (HOMO/LUMO) to estimate propagation rate coefficients (kₚ) .
    • Monte Carlo simulations : Predict copolymerization behavior with styrene or methyl methacrylate using reactivity ratios (r₁, r₂) .

    Advanced: What methodologies evaluate the ecotoxicological impact of this compound in aquatic systems?

    Answer:

    • Algal toxicity assays : Measure Fv/Fm ratios in Phaeodactylum tricornutum to quantify photosynthetic inhibition .
    • Degradation studies : Use GC-MS to track hydrolysis byproducts under varying pH and salinity .
    • Biomarker analysis : Apply integrated biomarker response (IBR) indices to assess multi-endpoint toxicity .

    Advanced: How can polymerization kinetics of this compound be monitored in real time?

    Answer:

    • In-situ FTIR : Track vinyl group consumption (≈1635 cm⁻¹) to calculate conversion rates .
    • Dilatometry : Measure volume contraction during crosslinking to infer kinetic parameters .
    • RAFT agent incorporation : Use chain-transfer agents (e.g., CPDB) to control polydispersity .

    Advanced: What strategies improve the scalability of this compound synthesis?

    Answer:

    • Continuous flow reactors : Optimize residence time (4–6 hr) and temperature (60–80°C) for 95% yield with minimal side products .
    • Catalyst recycling : Immobilize enzymes on silica supports for reuse across 5–10 batches .
    • Process analytics : Implement PAT tools (e.g., inline NIR) for real-time purity monitoring .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.